XL765, also known as SAR245409, is a synthetic, orally bioavailable, small molecule inhibitor. [] It is classified as a pan-class I phosphoinositide 3-kinase (PI3K) inhibitor with additional inhibitory activity against the mammalian target of rapamycin (mTOR). [] In scientific research, XL765 serves as a valuable tool to investigate the roles of the PI3K/AKT/mTOR pathway in various cellular processes, including growth, proliferation, survival, angiogenesis, and metabolism. [, , , ] It is particularly useful in studying cancers where this pathway is frequently dysregulated. [, , , ]
Synthesis Analysis
The synthesis of XL765 involves a multi-step process starting from 1,2-diaminobenzene and oxalic acid. [] The key steps include:
Optimization of this synthesis route has led to an improved overall yield of 31.5% compared to the initially reported 25.5%. []
Molecular Structure Analysis
XL765 consists of a quinoxaline core substituted with a sulfonamide group, a 3,5-dimethoxyphenyl amino group, and a benzamide moiety. [, ] The specific arrangement of these substituents is critical for its binding affinity and selectivity towards PI3K and mTOR. [] Computational studies employing molecular docking analyses have been conducted to understand the precise binding pose and interaction forces that govern XL765's interaction with the active sites of PI3Kγ and mTOR. [] These analyses have identified key residues within these proteins that are essential for XL765 binding, providing valuable insights into its inhibitory mechanism. []
Mechanism of Action
XL765 acts as a potent and selective inhibitor of both PI3K and mTOR, key enzymes in the PI3K/AKT/mTOR signaling pathway. [, ] Its mechanism involves:
PI3K Inhibition: XL765 competitively binds to the ATP-binding pocket of all four class I PI3K isoforms (α, β, γ, and δ), preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). [] This inhibition disrupts the recruitment and activation of AKT, a crucial downstream effector of PI3K. []
mTOR Inhibition: XL765 also directly inhibits both mTOR complexes, TORC1 and TORC2. [, ] TORC1 regulates protein synthesis and cell growth, while TORC2 activates AKT. [, ] By inhibiting both complexes, XL765 exerts a more sustained and robust blockade of the PI3K/AKT/mTOR pathway compared to agents that solely target mTOR. []
This dual inhibition mechanism makes XL765 particularly effective in suppressing tumor growth, survival, and angiogenesis in preclinical models of various cancers. [, , , ] Moreover, XL765 has shown synergistic antitumor activity when combined with other targeted therapies like MEK inhibitors, highlighting its potential for combinatorial therapeutic approaches. [, , ]
Applications
Cancer Research: XL765 has been studied in vitro and in vivo models of various cancers, including glioblastoma, breast cancer, lung cancer, prostate cancer, ovarian cancer, colorectal cancer, lymphoma, leukemia, and malignant peripheral nerve sheath tumors. [, , , , , , , , , , , , , , ] These studies have demonstrated its ability to:
Enhance the efficacy of conventional therapies like temozolomide and radiation. [, , ]
Overcome resistance to targeted therapies like EGFR inhibitors. [, , ]
Metabolic Diseases: In preclinical models of succinic semialdehyde dehydrogenase deficiency (SSADH), XL765 has shown promising neuroprotective effects by rescuing brain-derived neural stem cells from cell death and ameliorating metabolic abnormalities. [] This highlights its potential for exploring therapeutic strategies for metabolic disorders associated with dysregulated PI3K/AKT/mTOR signaling.
Biomarker Development: The robust pharmacodynamic effects of XL765 on PI3K pathway signaling make it a valuable tool for biomarker development. [, , , , ] Studies have explored its impact on various biomarkers in preclinical models and clinical trials, including:
Phosphorylation levels of key pathway components like AKT, S6, and 4EBP1. [, , , ]
Changes in glucose metabolism assessed by hyperpolarized 13C magnetic resonance spectroscopy. [, ]
Induction of apoptosis measured by fluorescence molecular tomography. []
Modulation of gene expression profiles associated with tumorigenesis and drug response. [, ]
Related Compounds
Temozolomide (TMZ)
Compound Description: Temozolomide is an oral alkylating agent used as a standard chemotherapy for glioblastoma multiforme (GBM) [, , ]. Its mechanism of action involves methylation of DNA, leading to cell cycle arrest and apoptosis.
Relevance: Several studies investigated the combination of XL765 with TMZ for the treatment of GBM [, , , , , ]. This combination demonstrated enhanced antitumor activity compared to either agent alone, suggesting a synergistic effect. Combining XL765 with TMZ also showed improved survival in preclinical models [, ].
Erlotinib (E)
Compound Description: Erlotinib is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer (NSCLC) [, ]. It blocks EGFR signaling pathways involved in cell proliferation and survival.
Relevance: Studies have explored the combination of XL765 and erlotinib for the treatment of advanced solid tumors, particularly in patients with NSCLC [, ]. The combination demonstrated robust simultaneous inhibition of PI3K and EGFR signaling pathways and was generally well-tolerated.
SAR245408 (XL147)
Compound Description: SAR245408 is a potent pan-PI3K inhibitor [, , ]. Like XL765, it targets the PI3K pathway, but unlike the dual activity of XL765, it does not inhibit mTOR.
Relevance: SAR245408 is often investigated alongside XL765 in preclinical studies to compare the efficacy of pan-PI3K inhibition versus dual PI3K/mTOR inhibition [, ]. This comparison helps to elucidate the specific contributions of PI3K and mTOR inhibition to the overall antitumor effect.
Pimasertib (AS703026, MSC1936369B)
Compound Description: Pimasertib is a selective allosteric inhibitor of MEK1/2, key components of the Ras/Raf/MEK/ERK signaling pathway [, , , ]. This pathway is frequently activated in various cancers and contributes to tumor cell proliferation and survival.
Relevance: Preclinical studies have investigated combining pimasertib with XL765 to target both the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways simultaneously [, , , ]. This combination demonstrated enhanced antitumor activity compared to single-agent treatment in models with KRAS mutations or dual PIK3CA/KRAS mutations, highlighting the importance of targeting both pathways in certain tumor types.
Chloroquine
Compound Description: Chloroquine is an antimalarial drug that also inhibits autophagy, a cellular process of self-degradation and recycling []. While often protective, autophagy can contribute to tumor cell survival under stress conditions, such as during treatment with targeted therapies.
BYL719
Compound Description: BYL719 is a selective inhibitor of the PI3Kα isoform []. It specifically targets the p110α catalytic subunit of PI3K, which is frequently mutated in various cancers.
Relevance: The activity of BYL719 is compared to XL765 in studies investigating the impact of targeting specific PI3K isoforms versus inhibiting all Class I PI3K isoforms []. This comparison helps to determine the relative contribution of individual PI3K isoforms to tumor cell survival and drug resistance.
Idelalisib
Compound Description: Idelalisib is a selective inhibitor of the PI3Kδ isoform []. It primarily targets PI3K signaling in immune cells and is used in the treatment of certain hematologic malignancies.
Relevance: Similar to BYL719, idelalisib serves as a comparator to XL765 in studies evaluating the effects of isoform-specific PI3K inhibition versus pan-Class I PI3K inhibition []. This comparison is essential for understanding the specific roles of different PI3K isoforms in various tumor types and for guiding the development of more targeted therapies.
BEZ235
Compound Description: BEZ235 is another dual PI3K/mTOR inhibitor, similar in its target profile to XL765 []. It inhibits both PI3K and mTOR signaling pathways, leading to antitumor effects in various preclinical models.
Relevance: BEZ235 is often mentioned alongside XL765 as a representative dual PI3K/mTOR inhibitor, highlighting the interest in this therapeutic strategy []. Comparisons between these compounds can help to identify potential differences in their pharmacologic properties, therapeutic windows, and clinical activities.
Voxtalisib-Analog; XL765-Analog; XL 765-Analog; XL-765-Analog; SAR245409-Analog; SAR245409-Analog; SAR 245409-Analog.
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine is an N-substituted diamine that is ethylenediamine in which the four amino hydrogens are replaced by 2-pyridylmethyl groups. It has a role as a chelator, an apoptosis inducer and a copper chelator. It is a member of pyridines, a tertiary amino compound and a N-substituted diamine. It is functionally related to an ethylenediamine.
TPI 287 is a synthetic, third generation taxane with potential antineoplastic activity. TPI 287 binds to tubulin and stabilizes microtubules, resulting in inhibition of microtubule assembly/disassembly dynamics, cell cycle arrest at the G2/M phase, and apoptosis.
TPN171 is potent PDE5 inhibitor with subnanomolar potency for PDE5 and good selectivity over PDE6. TPN171 is a Clinical Candidate for the Treatment of Pulmonary Arterial Hypertension. TPN171 was proven to exert a longer lasting effect than sildenafil in animal models, providing a foundation for a once-daily oral administration for its clinical use.
TPOP146 is a potent and selective CBP/P300 Benzoxazepine Bromodomain Inhibitor. TPOP146 showed 134 nM affinity for CBP with excellent selectivity over other bromodomains. Deregulation of CBP/P300 has been reported in cancer and chromosomal rearrangement of the CBP/P300 locus results in oncogenic fusions with either MOZ acetyltransferase or the mixed linage leukemia (MLL) gene product and CBP/MLL fusions have been detected in acute myeloid leukemia (AML) or myelodysplastic syndromes (MDS) after treatment with topoisomerase inhibitors.